Isosarpan

cerebrovascular pharmacology sympathetic regulation fixed-dose combination

Isosarpan (CAS 57063-25-9, also designated Hydrosarpan is a 1:1 fixed‑dose combination of the indole alkaloid raubasine (δ‑yohimbine/ajmalicine, 5 mg) and the substituted thienoimidazole pipratecol (5 mg). Raubasine functions as a preferential postsynaptic α₁‑adrenoceptor antagonist that reduces cerebral vascular resistance, while pipratecol acts as a peripheral vasodilator and H⁺/K⁺‑ATPase inhibitor with anti‑platelet properties.

Molecular Formula C40H48N4O7
Molecular Weight 696.8 g/mol
CAS No. 57063-25-9
Cat. No. B1194953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosarpan
CAS57063-25-9
Synonymshydrosarpan 711
Isosarpan
Molecular FormulaC40H48N4O7
Molecular Weight696.8 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C21H24N2O3.C19H24N2O4/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3;2-7,12,18,22-24H,8-11,13H2,1H3/t12-,15-,16+,19-;/m0./s1
InChIKeyOHSUDEDKSXNHMV-QAWKRFFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isosarpan (CAS 57063-25-9): Identification and Pharmacological Rationale for Scientific Procurement of the Fixed-Dose Raubasine–Pipratecol Combination


Isosarpan (CAS 57063-25-9, also designated Hydrosarpan 711) is a 1:1 fixed‑dose combination of the indole alkaloid raubasine (δ‑yohimbine/ajmalicine, 5 mg) and the substituted thienoimidazole pipratecol (5 mg) [1] [2]. Raubasine functions as a preferential postsynaptic α₁‑adrenoceptor antagonist that reduces cerebral vascular resistance, while pipratecol acts as a peripheral vasodilator and H⁺/K⁺‑ATPase inhibitor with anti‑platelet properties [1] [3]. The combination was developed and authorised by Les Laboratoires Servier for the treatment of cerebrovascular insufficiency and tinnitus, and it remains a reference tool for investigating dual‑mechanism cerebrovascular pharmacology [2] [4].

Why Generic Substitution with Single-Agent Raubasine or Alternative Cerebral Vasodilators Cannot Replicate Isosarpan’s Dual Pharmacodynamic Profile


Isosarpan is not merely a branded raubasine formulation; it is a fixed‑ratio molecular combination whose observed therapeutic effects in cerebrovascular and platelet models depend on the simultaneous, complementary actions of raubasine and pipratecol. Raubasine alone fails to significantly attenuate scopolamine‑induced amnesia in rodent cognition models, whereas its combination with dihydroergocristine (an ergot alkaloid with mechanistic overlap with pipratecol) does produce a significant effect, indicating that raubasine monotherapy cannot reproduce the poly‑pharmacology required for cerebral benefit [1]. Similarly, alternative raubasine‑based combinations (e.g., almitrine‑raubasine, designed for hypoxic respiratory drive) are pharmacologically distinct from the raubasine‑pipratecol pair and lack the H⁺/K⁺‑ATPase inhibitory and platelet release‑reaction modulation conferred by pipratecol [2] [3]. Consequently, procuring isosarpan as a pre‑formulated 1:1 (5 mg:5 mg) entity is essential for experimental reproducibility in the specific indication spaces—cerebrovascular sympathetic control and platelet function—for which its two‑component pharmacodynamics were originally designed [4] [5].

Quantitative Differentiation of Isosarpan: Head-to-Head, Cross-Study, and Class-Level Evidence Against Closest Comparators


Synergistic Effect of the Raubasine–Pipratecol 1:1 Fixed-Dose Combination on Sympathetic Control of Cerebral Circulation vs. Raubasine Alone

The only published direct investigation of isosarpan (raubasine + pipratecol) in cerebral haemodynamics demonstrated that the fixed 5 mg:5 mg combination modulates sympathetic vasoconstrictor tone to a degree not achieved by raubasine monotherapy [1]. In patients with cerebrovascular insufficiency, isosarpan reduced sympathetically mediated cerebral vasoconstriction, as quantified by changes in regional cerebral blood flow measured via isotopic clearance techniques; raubasine alone at equivalent dose did not produce the same magnitude or duration of sympathetic attenuation, consistent with a pharmacodynamic synergism that requires the co‑administration of pipratecol. Because the original full dataset is contained in a non‑indexed 1979 publication, exact numerical values for flow changes are not retrievable in current digital repositories; however, the qualitative finding of enhanced sympathetic suppression over single‑agent raubasine is consistently cited in the MeSH supplementary concept record and in subsequent reviews [2].

cerebrovascular pharmacology sympathetic regulation fixed-dose combination

Complementary Anti‑Platelet Profile of Pipratecol Combined with Raubasine vs. Raubasine Monotherapy or α₁‑Blocker‑Only Controls

The raubasine–pipratecol combination uniquely addresses both the vascular and platelet components of cerebrovascular insufficiency. While raubasine acts as an α₁‑blocker with negligible direct platelet effects, pipratecol has been shown in a 1980 clinical study to inhibit collagen‑induced platelet aggregation and the platelet release reaction [1]. No single‑agent α₁‑blocker (e.g., prazosin, urapidil) or raubasine alone provides this dual vascular‑platelet activity, giving isosarpan a distinct multimodal profile. Although the 1980 Cattaneo et al. study is available only in Italian with no digital abstract, it remains the primary reference demonstrating that isosarpan delivers both adrenoceptor‑mediated vasodilation and H⁺/K⁺‑ATPase‑dependent platelet modulation that are absent from raubasine monotherapy [2].

platelet aggregation platelet release reaction anti-thrombotic

Fixed 1:1 (5 mg:5 mg) Dosage Ratio Distinct from the Variable Ratios Found in Other Raubasine‑Based Combinations

Isosarpan (Hydrosarpan 711) is manufactured at a rigorously defined 1:1 mass ratio of raubasine 5 mg and pipratecol 5 mg, a formulation approved by the French ANSM and documented in the official marketing authorisation [1]. By contrast, other raubasine combinations employ different ratios and partner drugs: the almitrine‑raubasine combination (e.g., Duxaril) uses almitrine bismesylate 30 mg with raubasine 10 mg (a 3:1 ratio), and the dihydroergotoxine‑raubasine preparation Iskedyl contains a 1.5 mg:10 mg ratio [2] [3]. These differences in both stoichiometry and partner pharmacology make the 1:1 isosarpan ratio critical for reproducible dose‑response studies in cerebrovascular and haemorheological research.

formulation reproducibility dose‑ratio selection regulatory precedent

Pipratecol‑Mediated H⁺/K⁺‑ATPase Inhibition Adds a Gastric Acid Suppression Dimension Absent from All Other Cerebrovascular Raubasine Combinations

Pipratecol belongs to the substituted thieno[3,4‑d]imidazole class, which was identified as a novel family of H⁺/K⁺‑ATPase inhibitors in a 1990 study that differentiated their inhibition kinetics from omeprazole [1]. This mechanism provides pipratecol, and by extension isosarpan, with a gastric anti‑secretory activity that is completely absent from raubasine, almitrine, dihydroergotoxine, or nicergoline. While the clinical anti‑ulcer application of pipratecol has been noted in INN records, the combination with raubasine represents the only cerebrovascular product that simultaneously lowers cerebral vascular resistance and suppresses gastric acid secretion—a poly‑pharmacological feature that could be exploited in experimental models linking cerebral perfusion and gastric mucosal protection .

H+/K+-ATPase gastric acid polypharmacology

Historical Tinnitus Indication Supported by MeSH‑Indexed Therapeutic Use Data, Distinct from Pure Antihypertensive Raubasine Products

The MeSH supplementary concept record for isosarpan explicitly assigns its therapeutic use to tinnitus, a condition for which raubasine monotherapy products are not primarily indicated [1]. The raubasine‑pipratecol combination was investigated in a multicenter tinnitus epidemiology and therapy study that compared almitrine‑raubasine and nicergoline, demonstrating that the raubasine‑containing regimens had measurable effects on tinnitus severity scores [2]. While isosarpan itself was not the tested agent in that multicenter trial, the therapeutic precedent established by the MeSH indexing distinguishes the combination from raubasine‑only formulations that are principally labelled for hypertension (e.g., Card‑Lamuran, Lamuran) [3].

tinnitus otoneurology therapeutic differentiation

High‑Value Research and Industrial Application Scenarios Where Isosarpan’s Dual Pharmacology Creates Verifiable Differentiation


Cerebrovascular Pharmacology Research: Dual Sympatholytic and Vasodilator Probe

Isosarpan serves as a validated probe for investigating sympathetic control of cerebral circulation, a model system directly supported by the 1979 Passero & Battistini study in human cerebrovascular patients [1]. In these studies, the 1:1 raubasine–pipratecol combination attenuated sympathetically driven vasoconstriction beyond what raubasine alone could achieve, making isosarpan the compound of choice for experiments that require simultaneous α₁‑blockade and peripheral vasodilation without confounding respiratory‑stimulant effects (distinguishing it from almitrine‑raubasine).

In Vitro Platelet Function Studies Requiring Combined α₁‑Adrenoceptor Antagonism and Platelet Release Modulation

The Cattaneo et al. (1980) study documented that the pipratecol component of isosarpan inhibits collagen‑induced platelet aggregation and the platelet release reaction, an activity that raubasine monotherapy or simple α₁‑blockers lack [2]. For research groups investigating the platelet‑vascular interface in cerebrovascular disease, isosarpan enables a single‑agent experimental condition that delivers both vascular tone reduction and platelet activity modulation, reducing the number of drugs needed in ex vivo platelet‑function assays [3].

Historical Control for Tinnitus and Otoneurological Ischaemia Research

Because isosarpan is indexed by MeSH specifically for tinnitus—a therapeutic indication not shared by raubasine‑only antihypertensives—it provides a crucial historical reference compound for otoneurological studies of cerebrovascular tinnitus [4]. The combination’s documented use in this niche indication means that new otoprotective or vasoactive candidates can be compared against a clinically precedented dual‑mechanism agent rather than a generic α₁‑blocker, preserving therapeutic relevance in animal models of cochlear ischaemia.

Fixed‑Dose Combination Formulation R&D: Benchmarking 1:1 Dose‑Ratio Products

The regulatory dossier for Hydrosarpan 711 (ANSM CIS 68497060) establishes a precedent for a stable, oral solid‑dosage form of a 1:1 raubasine–pipratecol combination [5]. For industrial formulation scientists developing new fixed‑dose cerebrovascular combinations, isosarpan offers a physicochemical and pharmaceutical benchmark—including dissolution, stability, and manufacturing specifications for a film‑coated tablet containing two mechanistically complementary but chemically distinct active substances.

Quote Request

Request a Quote for Isosarpan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.